5-(3-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Description
5-(3-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H24ClN3O3S and its molecular weight is 433.95. The purity is usually 95%.
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Scientific Research Applications
Generation of Structurally Diverse Compounds
The compound 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, related to the chemical of interest, has been utilized as a starting material in alkylation and ring closure reactions to create a diverse library of compounds. This demonstrates its potential as a versatile precursor in synthetic chemistry for generating various structurally diverse molecules (Roman, 2013).
Fluorescent Probe for Carbon Dioxide Detection
Research has shown the development of fluorescent probes based on the 1,2,5-triphenylpyrrole core, which is structurally similar to the compound . These probes, exhibiting aggregation-enhanced emission features, are effective for real-time, quantitative detection of low levels of carbon dioxide, indicating potential applications in biological and medical fields (Wang et al., 2015).
Efficient Synthesis Methodologies
A study demonstrated the synthesis of 5-arylisoxazole and 5-aryl-1H-pyrazole derivatives using 3-(dimethylamino)-1-arylprop-2-en-1-one under ultrasound irradiation, indicating an efficient, environmentally benign procedure. This showcases the application of similar compounds in streamlining synthetic processes in chemistry (Huang et al., 2014).
Antimicrobial Applications
Research on novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole compounds, structurally related to the compound of interest, has been conducted. These compounds have shown promising results in in vitro antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Kumar et al., 2017).
Advanced Molecular Reporting
Compounds like 1-phenyl-3-R-5-(4-dimethylaminophenyl)-∆2-pyrazolines, structurally related to the query compound, have been explored for their potential as molecular reporters. They are being studied for their applications in multimodal signaling of chemical analytes, which could be instrumental in various fields of chemical sensing and diagnostics (Rurack & Bricks, 2001).
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S/c1-12-20(29-13(2)23-12)18(26)16-17(14-7-5-8-15(22)11-14)25(21(28)19(16)27)10-6-9-24(3)4/h5,7-8,11,17,27H,6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKFGPOWFAZIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)Cl)CCCN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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